molecular formula C7H6FI B1334400 3-Fluoro-2-iodotoluene CAS No. 883502-14-5

3-Fluoro-2-iodotoluene

Cat. No.: B1334400
CAS No.: 883502-14-5
M. Wt: 236.02 g/mol
InChI Key: WXHRYDHCFKJKKO-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 3-Fluoro-2-iodotoluene can be achieved through various methods. One common approach involves the iodination of 3-fluorotoluene using iodine and a suitable oxidizing agent. Another method includes the use of diaryliodonium salts, which are synthesized by anodic oxidation of iodobiaryls and iodoarene/arene mixtures in a simple undivided electrolysis cell . This process is atom-efficient and generates minimal chemical waste .

Chemical Reactions Analysis

3-Fluoro-2-iodotoluene undergoes several types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in the presence of a suitable catalyst.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The compound can be reduced to form 3-fluorotoluene by removing the iodine atom.

Common reagents used in these reactions include palladium catalysts for substitution reactions and oxidizing agents like potassium permanganate for oxidation reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Fluoro-2-iodotoluene is widely used in scientific research due to its unique chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 3-Fluoro-2-iodotoluene involves its ability to participate in various chemical reactions due to the presence of both fluorine and iodine atoms. These atoms influence the reactivity of the compound, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

3-Fluoro-2-iodotoluene can be compared with other halogenated toluenes, such as 3-chloro-2-iodotoluene and 3-bromo-2-iodotoluene. While all these compounds share similar structural features, the presence of different halogen atoms imparts unique reactivity and properties to each compound. For instance, the fluorine atom in this compound makes it more electronegative and potentially more reactive in certain substitution reactions compared to its chloro and bromo counterparts .

Similar Compounds

  • 3-Chloro-2-iodotoluene
  • 3-Bromo-2-iodotoluene
  • 3-Fluoro-2-chlorotoluene
  • 3-Fluoro-2-bromotoluene

Properties

IUPAC Name

1-fluoro-2-iodo-3-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FI/c1-5-3-2-4-6(8)7(5)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXHRYDHCFKJKKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20397106
Record name 3-FLUORO-2-IODOTOLUENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20397106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883502-14-5
Record name 3-FLUORO-2-IODOTOLUENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20397106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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